molecular formula C21H24N2O3 B4883064 ethyl 6-amino-5-cyano-4-cyclohexyl-2-phenyl-4H-pyran-3-carboxylate

ethyl 6-amino-5-cyano-4-cyclohexyl-2-phenyl-4H-pyran-3-carboxylate

Cat. No.: B4883064
M. Wt: 352.4 g/mol
InChI Key: XLUWLALVFQUZHQ-UHFFFAOYSA-N
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Description

Ethyl 6-amino-5-cyano-4-cyclohexyl-2-phenyl-4H-pyran-3-carboxylate is a complex organic compound that belongs to the pyran family Pyrans are heterocyclic compounds containing an oxygen atom in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-amino-5-cyano-4-cyclohexyl-2-phenyl-4H-pyran-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of cyclohexanone, benzaldehyde, and malononitrile in the presence of a base, followed by esterification with ethanol. The reaction conditions often include refluxing in ethanol with a catalytic amount of piperidine to facilitate the formation of the pyran ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-amino-5-cyano-4-cyclohexyl-2-phenyl-4H-pyran-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.

    Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are frequently used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

Ethyl 6-amino-5-cyano-4-cyclohexyl-2-phenyl-4H-pyran-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 6-amino-5-cyano-4-cyclohexyl-2-phenyl-4H-pyran-3-carboxylate involves its interaction with various molecular targets. The amino and cyano groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, influencing their activity. The pyran ring structure allows for π-π stacking interactions with aromatic residues in proteins, further modulating their function .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-amino-5-cyano-2-methyl-4-propyl-4H-pyran-3-carboxylate
  • Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate

Uniqueness

Ethyl 6-amino-5-cyano-4-cyclohexyl-2-phenyl-4H-pyran-3-carboxylate is unique due to its cyclohexyl and phenyl substituents, which provide distinct steric and electronic properties compared to other similar compounds. These differences can influence its reactivity, binding affinity, and overall chemical behavior .

Properties

IUPAC Name

ethyl 6-amino-5-cyano-4-cyclohexyl-2-phenyl-4H-pyran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-2-25-21(24)18-17(14-9-5-3-6-10-14)16(13-22)20(23)26-19(18)15-11-7-4-8-12-15/h4,7-8,11-12,14,17H,2-3,5-6,9-10,23H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLUWLALVFQUZHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC(=C(C1C2CCCCC2)C#N)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 6-amino-5-cyano-4-cyclohexyl-2-phenyl-4H-pyran-3-carboxylate
Reactant of Route 2
ethyl 6-amino-5-cyano-4-cyclohexyl-2-phenyl-4H-pyran-3-carboxylate
Reactant of Route 3
ethyl 6-amino-5-cyano-4-cyclohexyl-2-phenyl-4H-pyran-3-carboxylate
Reactant of Route 4
Reactant of Route 4
ethyl 6-amino-5-cyano-4-cyclohexyl-2-phenyl-4H-pyran-3-carboxylate
Reactant of Route 5
ethyl 6-amino-5-cyano-4-cyclohexyl-2-phenyl-4H-pyran-3-carboxylate
Reactant of Route 6
ethyl 6-amino-5-cyano-4-cyclohexyl-2-phenyl-4H-pyran-3-carboxylate

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